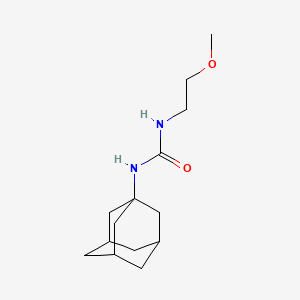
N-(5-methyl-2-furoyl)glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2-furoyl)glycylglycine, also known as furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions, including hypertension, edema, and congestive heart failure. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys, leading to increased excretion of water and electrolytes.
Mechanism of Action
Furosemide works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects, including:
1. Increased excretion of water and electrolytes
2. Decreased blood volume and blood pressure
3. Increased urinary output
4. Decreased plasma volume
5. Increased renal blood flow
6. Increased sodium and chloride excretion
7. Increased potassium excretion
Advantages and Limitations for Lab Experiments
Furosemide has several advantages as a research tool, including its potent diuretic properties, its ability to modulate renal function, and its well-established mechanism of action. However, N-(5-methyl-2-furoyl)glycylglycine also has some limitations, including its potential for non-specific effects and its potential to interfere with other cellular processes.
Future Directions
There are several future directions for research on N-(5-methyl-2-furoyl)glycylglycine, including:
1. Developing more potent and selective diuretics based on the structure of N-(5-methyl-2-furoyl)glycylglycine
2. Investigating the potential therapeutic applications of N-(5-methyl-2-furoyl)glycylglycine in other medical conditions, such as pulmonary edema and acute kidney injury
3. Studying the role of N-(5-methyl-2-furoyl)glycylglycine in regulating electrolyte balance and renal function
4. Investigating the potential use of N-(5-methyl-2-furoyl)glycylglycine as a research tool to study the mechanisms of renal function and electrolyte balance
5. Developing new formulations of N-(5-methyl-2-furoyl)glycylglycine to improve its pharmacokinetic properties and reduce its potential for side effects.
Synthesis Methods
Furosemide is synthesized by reacting 5-methyl-2-furoic acid with glycine in the presence of thionyl chloride to form N-(5-methyl-2-furoyl)glycine. This intermediate is then converted to N-(5-methyl-2-furoyl)glycylglycine by reacting it with ethyl chloroformate in the presence of sodium hydroxide.
Scientific Research Applications
Furosemide has been extensively studied in both clinical and laboratory settings for its diuretic properties and its potential therapeutic applications in various medical conditions. In addition, N-(5-methyl-2-furoyl)glycylglycine has also been used as a research tool to study the mechanisms of renal function and electrolyte balance.
properties
IUPAC Name |
2-[[2-[(5-methylfuran-2-carbonyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-6-2-3-7(17-6)10(16)12-4-8(13)11-5-9(14)15/h2-3H,4-5H2,1H3,(H,11,13)(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEOMUUMTMEEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(5-Methylfuran-2-carbonyl)amino]acetyl]amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)

![methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate](/img/structure/B4890072.png)

![ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4890089.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4890097.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B4890104.png)
![3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4890112.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)
![3-(4-bromophenyl)-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4890121.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890126.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890134.png)
![1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890141.png)